molecular formula C20H20FNO4 B5698647 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No. B5698647
M. Wt: 357.4 g/mol
InChI Key: AUJJXGVUDWUTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one, also known as BML-275, is a synthetic small molecule that belongs to the class of chemical compounds called chromones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one inhibits the activity of AMPK by binding to the allosteric site of the enzyme. This leads to a conformational change in the enzyme, which reduces its activity. AMPK is a critical regulator of cellular energy homeostasis, and its inhibition by 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one leads to decreased glucose uptake and fatty acid oxidation. This can be beneficial in the treatment of diabetes and cancer.
Biochemical and Physiological Effects:
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. It has also been shown to reduce glucose uptake and fatty acid oxidation in cancer cells, which can lead to decreased tumor growth. In addition, 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has been shown to reduce insulin resistance and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments, including its high potency and specificity for AMPK inhibition. It is also relatively easy to synthesize and can be obtained in large quantities. However, 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one in lab experiments.

Future Directions

There are several future directions for research on 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one, including its potential use in combination with other therapies for cancer and diabetes. It is also important to further investigate the potential off-target effects of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one and develop more specific inhibitors of AMPK. In addition, the potential use of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one in other diseases, such as cardiovascular disease and neurodegenerative diseases, should be explored. Finally, the development of more efficient synthesis methods for 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one would be beneficial for its widespread use in research.

Synthesis Methods

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one can be synthesized by several methods, including the reaction of 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one with N,N-dimethylformamide dimethyl acetal in the presence of zinc chloride, or by the reaction of 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one with N,N-dimethylaminoethyl chloride in the presence of sodium hydride. The yield of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.

Scientific Research Applications

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the activity of the enzyme AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis. Inhibition of AMPK by 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one leads to decreased glucose uptake and fatty acid oxidation, which can be beneficial in the treatment of diabetes and cancer.

properties

IUPAC Name

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-4-12-9-15-19(24)17(26-14-7-5-13(21)6-8-14)11-25-20(15)16(18(12)23)10-22(2)3/h5-9,11,23H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJXGVUDWUTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

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